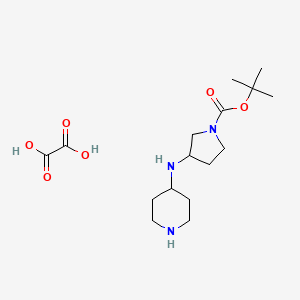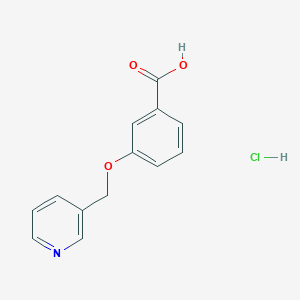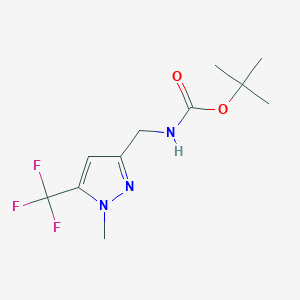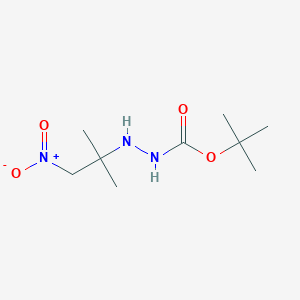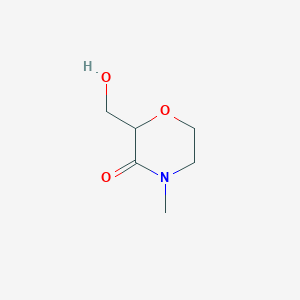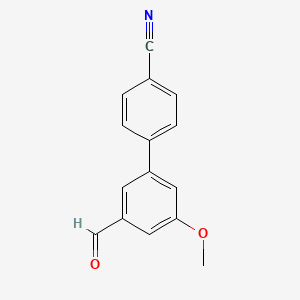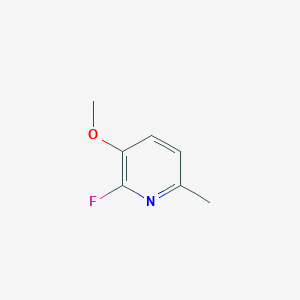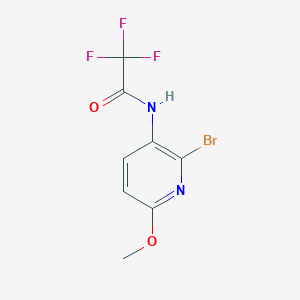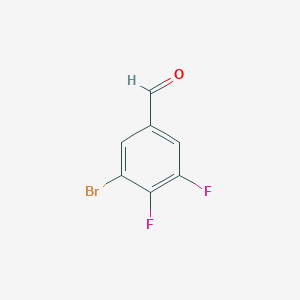
4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Übersicht
Beschreibung
4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (4-BMPMSI) is an organic compound that belongs to the class of heterocyclic compounds. It is a sulfur-containing heterocycle that is composed of a bromophenyl, a methyl group, and a sulfanyl group. It is an important intermediate in the synthesis of several biologically active compounds, including drugs and agrochemicals. 4-BMPMSI has been extensively studied in recent years due to its potential applications in medicinal chemistry, agrochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds containing the 4-(4-bromophenyl) moiety have been investigated for their potential as antimicrobial agents. They have shown promising results against Gram-positive pathogens, particularly in combating Enterococcus faecium biofilm-associated infections . The design and synthesis of these compounds involve incorporating L-valine residues and **4-[(4-bromophenyl)sulfonyl]**phenyl moieties, which are part of chemotypes like N-acyl-α-amino acids and 1,3-oxazoles .
Drug Design
The diphenyl sulfone scaffold , which is a part of the compound’s structure, is significant in drug design. It provides a framework for developing novel drugs with enhanced antimicrobial and antibiofilm actions. In silico studies complement these efforts by predicting the potential antimicrobial effect and toxicity, guiding the synthesis of more effective therapeutic agents .
Antioxidant Activity
The compound has been evaluated for its antioxidant activity using assays like DPPH , ABTS , and ferric reducing power . These studies are crucial for understanding the compound’s ability to neutralize free radicals, which can lead to oxidative stress and various diseases .
Alternative Toxicity Testing
Toxicity testing on freshwater organisms such as Daphnia magna is an alternative method to assess the environmental impact of chemical compounds. The compound has been subjected to such tests to determine its safety profile in aquatic ecosystems .
Organic Synthesis
In the field of organic synthesis, 4-bromophenyl derivatives are used to create mixed bisamide derivatives and monoamide products. These reactions often involve isocyanate intermediates, which are crucial for the synthesis of various organic compounds .
Spectroscopic Characterization
The compound’s structure has been characterized using various spectroscopic techniques, including MS , NMR , UV/VIS , and FTIR . These techniques provide detailed information about the molecular structure and purity, which are essential for further applications in research and industry .
Biofilm Inhibition
Research has shown that compounds with the 4-(4-bromophenyl) moiety can inhibit the formation of biofilms. This is particularly important in medical settings where biofilms on medical devices can lead to persistent infections .
Chemotype Development
The compound is part of chemotypes like 4H-1,3-oxazol-5-ones and 2-acylamino ketones , which are explored for their diverse biological activities. These chemotypes serve as a basis for the development of new compounds with potential applications in pharmacology and biotechnology .
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors, playing a significant role in biological processes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Action Environment
It’s important to note that environmental factors can significantly impact the action of chemical compounds .
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEUFNWOQILYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=S)N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



